N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains an indole group and a thiophene group, both of which are common in many biologically active molecules . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the coupling of the indole and thiophene moieties, possibly through a series of condensation and substitution reactions . The exact method would depend on the specific substituents on the indole and thiophene rings .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the indole and thiophene rings, as well as any other functional groups present . For example, the indole ring is known to undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Molecular Structure and Reactivity Analysis
A detailed study by Al-Otaibi et al. (2022) employed electronic structure approaches to investigate a carboxamide derivative with antitumor activity. This research provides insights into the chemical characteristics, including conformational analysis and UV absorptions, which are crucial for understanding the molecular behavior of similar compounds in various solvents.
Antibacterial Activities
Research by Aktan, Gündüzalp, & Özmen (2017) focused on the synthesis and characterization of carboxamides and their metal complexes, revealing significant antibacterial effects against E. coli. This study highlights the potential application of similar carboxamide derivatives as antibacterial agents.
Anticancer and Imaging Applications
A novel positron emission tomography (PET) tracer for imaging cancer tyrosine kinase was synthesized and evaluated in a study by Wang et al. (2005). The research underscores the compound's relevance in oncological research and diagnosis.
Antinociceptive Activity
Shipilovskikh et al. (2020) investigated N-substituted carboxamide derivatives for their antinociceptive activity, underscoring the potential therapeutic applications of these compounds in pain management. The study is documented in Shipilovskikh et al. (2020).
Ethylene Biosynthesis
The role of similar compounds in ethylene biosynthesis and its regulation in plant growth and stress responses is explored in several studies. For instance, Polko & Kieber (2019) review the emerging role of 1-Aminocyclopropane 1-carboxylic acid (ACC), a precursor of ethylene, suggesting potential growth regulation properties beyond ethylene synthesis.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral activity by interacting with specific viral proteins . Others have been found to exert anti-inflammatory effects by inhibiting certain enzymes involved in the inflammatory response .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .
Result of Action
It is known that indole derivatives can exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Properties
IUPAC Name |
N-[1-[2-(7-ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-3-14-6-4-7-16-15(12-22-18(14)16)9-10-21-19(24)13(2)23-20(25)17-8-5-11-26-17/h4-8,11-13,22H,3,9-10H2,1-2H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPWJFOCWFRZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C(C)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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